molecular formula C20H21BrN4O4 B11677133 N'-[(3Z)-5-Bromo-1-[(dimethylamino)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-3,4-dimethoxybenzohydrazide

N'-[(3Z)-5-Bromo-1-[(dimethylamino)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-3,4-dimethoxybenzohydrazide

Cat. No.: B11677133
M. Wt: 461.3 g/mol
InChI Key: LWXUWKJTBDRNNR-UHFFFAOYSA-N
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Description

N’-[(3Z)-5-Bromo-1-[(dimethylamino)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-3,4-dimethoxybenzohydrazide is a complex organic compound that features a brominated indole core and a dimethoxybenzohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(3Z)-5-Bromo-1-[(dimethylamino)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-3,4-dimethoxybenzohydrazide typically involves multiple steps. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole core . The bromination of the indole can be achieved using bromine or N-bromosuccinimide (NBS) in an appropriate solvent. The final step involves the condensation of the brominated indole with 3,4-dimethoxybenzohydrazide under reflux conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for the bromination step and the development of greener solvents and catalysts for the condensation reaction.

Chemical Reactions Analysis

Types of Reactions

N’-[(3Z)-5-Bromo-1-[(dimethylamino)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-3,4-dimethoxybenzohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom on the indole ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

N’-[(3Z)-5-Bromo-1-[(dimethylamino)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-3,4-dimethoxybenzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(3Z)-5-Bromo-1-[(dimethylamino)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-3,4-dimethoxybenzohydrazide involves its interaction with specific molecular targets. The indole core can interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The bromine atom and the dimethoxybenzohydrazide moiety can enhance the compound’s binding affinity and specificity for these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(3Z)-5-Bromo-1-[(dimethylamino)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-3,4-dimethoxybenzohydrazide is unique due to its combination of a brominated indole core and a dimethoxybenzohydrazide moiety. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.

Properties

Molecular Formula

C20H21BrN4O4

Molecular Weight

461.3 g/mol

IUPAC Name

N-[5-bromo-1-[(dimethylamino)methyl]-2-hydroxyindol-3-yl]imino-3,4-dimethoxybenzamide

InChI

InChI=1S/C20H21BrN4O4/c1-24(2)11-25-15-7-6-13(21)10-14(15)18(20(25)27)22-23-19(26)12-5-8-16(28-3)17(9-12)29-4/h5-10,27H,11H2,1-4H3

InChI Key

LWXUWKJTBDRNNR-UHFFFAOYSA-N

Canonical SMILES

CN(C)CN1C2=C(C=C(C=C2)Br)C(=C1O)N=NC(=O)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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